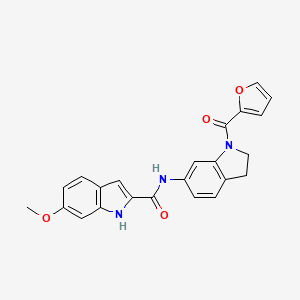

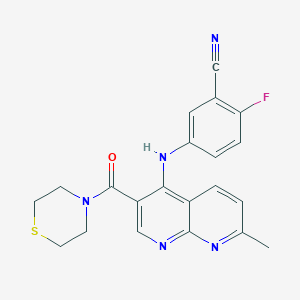

![molecular formula C23H22N4S3 B2403217 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide CAS No. 1256483-08-5](/img/structure/B2403217.png)

4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide” is a chemical compound with the CAS number 1256483-08-5 . It is used in scientific research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .Aplicaciones Científicas De Investigación

Anti-Cancer Properties

- A study demonstrated the synthesis of bis(phenylidenebenzeneamine)-1-disulfide, closely related to 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide, for potential use in anti-cancer drugs. The compound was synthesized through intermolecular coupling reactions of thiobenzamides, showing promise in anti-tumor activity (駱威勝, 2010).

Antioxidant and Antibacterial Properties

- Bis(3-amino-1-hydroxybenzyl)diselenide, structurally similar to this compound, was found to exhibit significant glutathione peroxidase-like antioxidant activities. This compound also showed potent antibacterial properties against biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa (Yadav et al., 2023).

Reductive Chemistry in Cytotoxicity

- Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a molecule with a structure related to this compound, provided insights into its reductive chemistry and the associated cytotoxic effects, offering implications for drug development (Palmer et al., 1995).

Potential for Synthesis of Novel Compounds

- The synthesis of bis(trichloroethyl) azodicarboxylate, which shares some chemical characteristics with this compound, showed its efficacy in the cycloaddition reaction with glycals, indicating its potential in the synthesis of novel compounds (Leblanc & Fitzsimmons, 1989).

Development of Inhibitors for Glutamine Transport

- A study on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, structurally related to the compound , discussed their role as inhibitors of ASCT2-mediated glutamine accumulation in cells. This research provides a foundation for the development of therapeutic leads in cancer treatment (Schulte et al., 2016).

Carbonic Anhydrase Inhibition

- Bis-sulfonamides structurally related to this compound were found to inhibit carbonic anhydrase, a zinc enzyme. This research holds implications for treating various cancers, including human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[4-carbamothioyl-N-[(2-carbamothioylphenyl)methyl]anilino]methyl]benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4S3/c24-21(28)15-9-11-18(12-10-15)27(13-16-5-1-3-7-19(16)22(25)29)14-17-6-2-4-8-20(17)23(26)30/h1-12H,13-14H2,(H2,24,28)(H2,25,29)(H2,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGKJGLCAGWHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C(=S)N)C3=CC=C(C=C3)C(=S)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

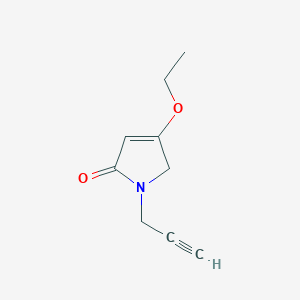

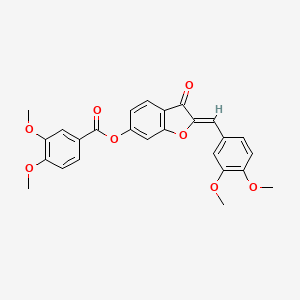

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

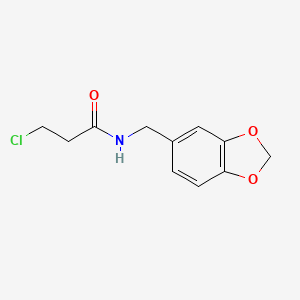

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

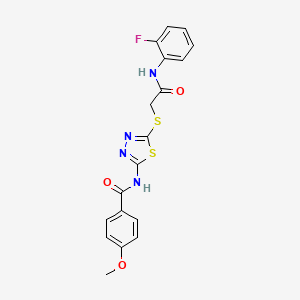

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)